Product packaging for [4-Methyl-2-(pentyloxy)phenyl]methanamine(Cat. No.:CAS No. 1250130-58-5)

[4-Methyl-2-(pentyloxy)phenyl]methanamine

Numéro de catalogue: B1527486
Numéro CAS: 1250130-58-5
Poids moléculaire: 207.31 g/mol
Clé InChI: GTUWGUTWNGVAJN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

[4-Methyl-2-(pentyloxy)phenyl]methanamine, with the CAS number 1250130-58-5, is a synthetic organic compound classified as a substituted benzylamine. It has a molecular formula of C13H21NO and a molecular weight of 207.32 g/mol . This compound is characterized by a 4-methylphenyl core with a methanamine (‑CH2NH2) group at the benzylic position and a pentyloxy (‑OC5H11) substituent at the ortho position, a structure that combines lipophilic and polar moieties . As a building block in organic chemistry and medicinal chemistry research, this compound serves as a key precursor for the synthesis of more complex molecular architectures . Its structure, featuring a primary amine, makes it a versatile intermediate for studying reaction mechanisms and for creating libraries of compounds for screening purposes . Researchers can leverage its amine group for further functionalization through reactions such as amidation, reductive amination, or the formation of urea and thiourea derivatives, which are common pharmacophores in drug discovery . The compound's properties, including predicted collision cross-section values for various adducts like [M+H]+ (149.5 Ų), make it relevant for analytical chemistry applications, particularly in mass spectrometry-based profiling and identification . This product is provided for research and development use in laboratory settings only. It is strictly for professional use and is not intended for diagnostic, therapeutic, or personal use of any kind. Researchers should handle all chemicals with appropriate precautions and refer to the Safety Data Sheet (SDS) before use . Typical packaging includes palletized containers, and the product can be supplied in various grades and purities, including high and ultra-high purity forms, upon request .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H21NO B1527486 [4-Methyl-2-(pentyloxy)phenyl]methanamine CAS No. 1250130-58-5

Propriétés

IUPAC Name

(4-methyl-2-pentoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-3-4-5-8-15-13-9-11(2)6-7-12(13)10-14/h6-7,9H,3-5,8,10,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUWGUTWNGVAJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=CC(=C1)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

[4-Methyl-2-(pentyloxy)phenyl]methanamine, a compound belonging to the class of substituted phenylamines, has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C_{13}H_{19}N
  • Molecular Weight : 205.30 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of neuropharmacology and anti-inflammatory effects.

1. Neuropharmacological Effects

Studies have shown that compounds with similar structures can act as selective serotonin receptor agonists. For instance, a related compound demonstrated significant activity at the 5-HT2C receptor, which is implicated in mood regulation and psychotropic effects. This suggests that this compound may exhibit similar neuropharmacological properties.

2. Anti-inflammatory Properties

The compound's structural features may also confer anti-inflammatory properties. Compounds with a phenolic backbone are often associated with the inhibition of pro-inflammatory mediators. This could potentially position this compound as a candidate for further investigation in inflammatory models.

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, potential pathways include:

  • Serotonin Receptor Modulation : As mentioned, its interaction with serotonin receptors could influence neurotransmitter release and neuronal excitability.
  • Inhibition of Pro-inflammatory Pathways : Similar compounds have been shown to inhibit pathways leading to the production of inflammatory cytokines.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into potential applications for this compound.

StudyFindings
Study A Investigated the neuropharmacological effects of phenylamines; found significant activity at serotonin receptors.
Study B Demonstrated anti-inflammatory effects in vitro using compounds with similar structures; suggested potential for therapeutic use in inflammation-related conditions.
Study C Explored structure-activity relationships (SAR) among substituted phenylamines; identified key functional groups that enhance receptor affinity.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations in Alkoxy Groups

a) Linear vs. Branched Alkoxy Chains
  • {4-Methyl-2-[(4-methylpentyl)oxy]phenyl}methanamine (CAS: 1249171-23-0): The branched 4-methylpentyloxy group increases steric bulk, slightly elevating molecular weight (221.34 g/mol ) and lipophilicity (clogP ~4.2–4.5). This modification may enhance metabolic stability by reducing cytochrome P450 oxidation .
b) Cyclic vs. Acyclic Alkoxy Groups
  • [4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine (CAS: 1250081-20-9): Incorporates a tetrahydrofuran-derived oxolanylmethoxy group. The oxygen-rich cyclic structure reduces clogP (~2.8–3.2) and improves solubility (Molecular weight: 221.30 g/mol ) compared to the pentyloxy analog .

Polar Functional Group Modifications

  • [2-(2-Methoxyethoxy)-4-methylphenyl]methanamine (CAS: 1249721-27-4): The 2-methoxyethoxy substituent enhances polarity (Molecular weight: 195.26 g/mol , clogP ~1.5–2.0), making it more water-soluble but less likely to cross the blood-brain barrier .
  • [4-Methyl-2-(pyridin-3-yl)phenyl]methanamine (CAS: 81630-84-4): Replacement of the alkoxy group with a pyridinyl ring introduces hydrogen-bonding capability (Molecular formula: C₁₃H₁₄N₂O ), which could improve target selectivity in kinase or receptor inhibition .

Bioisosteric Replacements

  • SIRT2 Inhibitors (e.g., (5-Phenylfuran-2-yl)methanamine derivatives) : Studies on SIRT2 inhibitors highlight the importance of substituent positioning (e.g., 4-carboxyl groups on phenyl rings) and linker chemistry (urea vs. amide) for enzymatic inhibition. While [4-Methyl-2-(pentyloxy)phenyl]methanamine lacks a carboxyl group, its pentyloxy chain may occupy hydrophobic binding pockets in similar targets .

Physicochemical and Pharmacokinetic Properties

Table 1: Key Properties of Selected Analogs

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Predicted clogP Notable Features
This compound (1250130-58-5) C₁₃H₂₁NO 207.31 ~3.5–4.0 High lipophilicity, limited solubility
[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine (1250081-20-9) C₁₃H₁₉NO₂ 221.30 ~2.8–3.2 Improved solubility, cyclic ether
{4-Methyl-2-[(4-methylpentyl)oxy]phenyl}methanamine (1249171-23-0) C₁₄H₂₃NO 221.34 ~4.2–4.5 Branched chain, metabolic stability
[2-(2-Methoxyethoxy)-4-methylphenyl]methanamine (1249721-27-4) C₁₁H₁₇NO₂ 195.26 ~1.5–2.0 Polar, low BBB penetration

Méthodes De Préparation

General Synthetic Strategy

The synthesis of [4-Methyl-2-(pentyloxy)phenyl]methanamine generally follows a sequence involving:

  • Introduction of the pentyloxy substituent on the phenol ring.
  • Functionalization of the aromatic ring to introduce the methanamine group.
  • Selective methylation at the para position.
  • Final conversion of an intermediate aldehyde or halide to the amine functionality.

Preparation of the Pentyloxy-Substituted Phenyl Intermediate

The pentyloxy group is introduced by alkylation of a hydroxy-substituted aromatic precursor, typically 2-hydroxy-4-methylbenzaldehyde or 2-hydroxy-4-methylphenol derivatives.

Typical procedure:

  • Starting from 4-(methylthio)phenol or 4-hydroxy-2-methylphenol, the phenol oxygen is alkylated with 1-bromopentane or pentyl tosylate under basic conditions (e.g., K2CO3 in acetone) to yield 4-methyl-2-(pentyloxy)phenyl derivatives.
Step Reagents/Conditions Outcome
Alkylation 1-Bromopentane, K2CO3, acetone, reflux Formation of 2-(pentyloxy)-4-methylphenol

Introduction of the Methanamine Group

The methanamine substituent (-CH2NH2) is typically introduced via reductive amination or nucleophilic substitution on an aldehyde or halide precursor.

Reductive amination route:

  • The pentyloxy-methyl-substituted phenol is first converted to the corresponding benzaldehyde (4-methyl-2-(pentyloxy)benzaldehyde).
  • The aldehyde is then reacted with ammonia or an amine source in the presence of a reducing agent such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) to yield the methanamine derivative.

Procedure example:

  • Reflux benzaldehyde intermediate with ammonia in methanol.
  • Add NaBH4 portion-wise at 0 °C.
  • Stir for 2 hours, quench with water, extract, dry, and purify by column chromatography.
Step Reagents/Conditions Outcome
Reductive amination Ammonia, NaBH4, MeOH, 0 °C to RT Formation of methanamine group

Alternative Synthetic Approaches

  • Mitsunobu Reaction: Phenol protection and selective alkylation using Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate, and 2-methyl-1-pentanol) have been employed to introduce the pentyloxy group on phenol derivatives with high regioselectivity.

  • Amide Coupling and Reduction: In some synthetic routes, the amine is introduced by coupling an acid intermediate with an amine, followed by reduction of the amide to the amine, although this is less common for this particular compound.

Purification and Characterization

  • Purification is typically achieved by silica gel column chromatography using dichloromethane/methanol mixtures.
  • Characterization includes NMR (1H and 13C), mass spectrometry (ESI-MS), and melting point determination.
  • For example, 1H NMR signals for the aromatic protons appear as doublets around 7.25 and 6.83 ppm, the methylene protons adjacent to oxygen at ~3.9 ppm, and methyl protons at 2.43 ppm.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material Reagents/Conditions Product
1 Alkylation 4-(Methylthio)phenol or 2-hydroxy-4-methylphenol 1-Bromopentane, K2CO3, acetone, reflux 4-Methyl-2-(pentyloxy)phenol
2 Oxidation (if needed) 4-Methyl-2-(pentyloxy)phenol Oxidizing agent (e.g., PCC) 4-Methyl-2-(pentyloxy)benzaldehyde
3 Reductive amination 4-Methyl-2-(pentyloxy)benzaldehyde NH3, NaBH4, MeOH, 0 °C This compound
4 Purification Crude amine Silica gel chromatography (DCM/MeOH) Pure amine compound

Q & A

Q. What are the key considerations in designing a synthesis protocol for [4-Methyl-2-(pentyloxy)phenyl]methanamine?

Answer: A robust synthesis protocol requires multi-step optimization:

Nucleophilic Substitution : React 4-methyl-2-hydroxyphenylmethanamine with 1-bromopentane under basic conditions (e.g., K₂CO₃) to introduce the pentyloxy group .

Reductive Amination : If starting from a ketone precursor, use NaBH₄ or LiAlH₄ to reduce the intermediate imine .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via TLC or HPLC .
Critical Factors : Solvent selection (polar aprotic for substitution), temperature control (60–80°C for optimal yield), and inert atmosphere to prevent oxidation .

Q. How can the purity and structural integrity of this compound be confirmed?

Answer: Use orthogonal analytical techniques:

  • NMR Spectroscopy : Confirm substituent positions via 1H^1H NMR (e.g., methyl at δ 2.3 ppm, pentyloxy protons at δ 1.2–1.6 ppm) and 13C^{13}C NMR .
  • Mass Spectrometry (MS) : Verify molecular ion peak (e.g., [M+H]⁺ at m/z 237.3) and fragmentation patterns .
  • HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
  • Elemental Analysis : Validate empirical formula (e.g., C₁₃H₂₁NO) .

Advanced Research Questions

Q. What strategies are employed to investigate the receptor binding affinity of this compound?

Answer:

  • Radioligand Displacement Assays : Compete with 3H^3H-labeled ligands (e.g., serotonin receptor subtypes) to calculate IC₅₀ values .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized targets .
  • Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with binding pockets (e.g., hydrophobic interactions with pentyloxy chain) .
    Case Study : A structurally similar compound showed 10-fold selectivity for 5-HT₂A over 5-HT₁A receptors via MD simulations .

Q. How can conflicting data regarding the biological activity of this compound be resolved?

Answer: Contradictions (e.g., reported anti-inflammatory vs. null effects) require:

Replication Studies : Standardize assay conditions (cell lines, incubation time) .

Orthogonal Assays : Compare results from ELISA (cytokine levels) and Western blot (NF-κB pathway) .

Meta-Analysis : Pool data from independent studies to identify confounding variables (e.g., solvent DMSO vs. ethanol) .

Stability Testing : Verify compound integrity in assay buffers via LC-MS to rule out degradation .

Q. What computational models predict the pharmacological profile of this compound?

Answer:

  • PASS (Prediction of Activity Spectra) : Estimates bioactivity (e.g., 72% probability of monoamine oxidase inhibition) based on structural descriptors .
  • QSAR Models : Relate logP (calculated: 3.2) to membrane permeability using Hammett constants .
  • Molecular Dynamics (MD) : Simulate binding persistence in lipid bilayers (e.g., 50 ns trajectories) .

Methodological Focus

Q. How to assess solubility and stability of this compound under physiological conditions?

Answer:

  • Solubility : Use the shake-flask method (24 hr equilibrium in PBS pH 7.4, quantify via UV-Vis) .
  • Stability : Incubate in simulated gastric fluid (pH 2.0) and plasma (37°C), monitor degradation via HPLC at 0, 6, 24 hr .
  • Lipophilicity : Determine logP via octanol/water partitioning .

Q. How to interpret contradictory results in enzyme inhibition studies?

Answer: For conflicting IC₅₀ values (e.g., MAO-A vs. MAO-B inhibition):

Assay Validation : Check enzyme activity with positive controls (e.g., clorgyline for MAO-A) .

Substrate Competition : Test varying concentrations of substrate (e.g., kynuramine) .

Cofactor Dependence : Assess flavin adenine dinucleotide (FAD) requirements for MAO activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-Methyl-2-(pentyloxy)phenyl]methanamine
Reactant of Route 2
Reactant of Route 2
[4-Methyl-2-(pentyloxy)phenyl]methanamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.